Dodecane, 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodo-
Overview
Description
Dodecane, 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodo- is a halogenated alkane with the molecular formula C12H16F9I . This compound is characterized by the presence of nine fluorine atoms and one iodine atom, making it a perfluorinated iodododecane. The unique structure of this compound imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecane, 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodo- typically involves the iodination of a perfluorinated dodecane precursor. One common method includes the reaction of perfluorinated dodecane with iodine in the presence of a catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using specialized reactors designed to handle perfluorinated compounds. The use of continuous flow reactors can enhance the efficiency and yield of the iodination process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity Dodecane, 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodo-.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Dodecane, 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodo- can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the perfluorinated carbon chain.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide yields a hydroxylated perfluorinated dodecane, while oxidation can produce perfluorinated carboxylic acids .
Scientific Research Applications
Dodecane, 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing perfluorinated chains into molecules.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Dodecane, 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodo- involves its interaction with various molecular targets. The perfluorinated chain imparts hydrophobicity, allowing the compound to interact with lipid membranes and hydrophobic pockets in proteins . The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Dodecane, 1-iodo-: Similar in structure but lacks the perfluorinated chain, resulting in different chemical properties.
1,1,1,2,2,3,3,4,4-Nonafluorododecane: Lacks the iodine atom, affecting its reactivity and applications.
Perfluorooctyl iodide: A shorter perfluorinated chain with an iodine atom, used in similar applications but with different physical properties.
Uniqueness
Dodecane, 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodo- is unique due to its combination of a long perfluorinated chain and an iodine atom. This combination imparts distinct reactivity and stability, making it valuable in specialized applications where other compounds may not be suitable .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-6-iodododecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F9I/c1-2-3-4-5-6-8(22)7-9(13,14)10(15,16)11(17,18)12(19,20)21/h8H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGPKUJGJLFFFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F9I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462864 | |
Record name | Dodecane, 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109603-73-8 | |
Record name | Dodecane, 1,1,1,2,2,3,3,4,4-nonafluoro-6-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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